N-benzyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide -

N-benzyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide

Catalog Number: EVT-3736779
CAS Number:
Molecular Formula: C22H21N3O4S
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

  • Compound Description: This compound is a novel pyrrole derivative that was synthesized and characterized for the first time in a study. [] The researchers reported a 40% yield for the synthesis of this compound. []

N-(5-chloro-2-pyridinyl)-2-[[4-[(dimethylamino)iminomethyl]benzoyl]amino]-5-methoxy-benzamide

  • Compound Description: This compound is a potent factor Xa inhibitor, and its pharmaceutical salts and polymorphs have been investigated for their therapeutic potential. []

2-Amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide Derivatives

  • Compound Description: This series of compounds, particularly the derivative N-[(4-benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide, displayed significant gastroprokinetic activity. []

N-(Benzylcarbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzylamino-Substituted Benzoxazines

  • Compound Description: This study focuses on the synthesis and evaluation of a series of benzamide and benzoxazine derivatives for their antibacterial and antifungal activities. Notably, 4-(substituted-benzylamino)-2-hydroxybenzoic acids and N1, N3-bis(benzylcarbamothioyl)-4,6-dihydroxy-substituted phthalamides exhibited promising antibacterial activity. []

N-(1-(5-Mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides

  • Compound Description: This series of azomethine-triazole hybrids, derived from N-benzoyl-L-phenylalanine, displayed potent jack bean urease inhibition and free radical scavenging properties. []

N- {[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

  • Compound Description: This compound acts as a potent CCR3 antagonist and has been explored as a potential therapeutic agent for inflammatory conditions. []

N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)benzamide Derivatives

  • Compound Description: This study investigates the synthesis and antimicrobial activity of a series of thiazolidine derivatives. The research particularly highlights the influence of electron-donating and electron-withdrawing substituents on the phenyl ring of the benzamide moiety on antimicrobial potency. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: This benzamide derivative exhibited significant neuroleptic activity, demonstrating 13 times greater potency than haloperidol and 408 times greater potency than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. Notably, it displayed a more favorable ratio of antistereotypic activity to cataleptogenicity compared to the reference compounds. []

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide

  • Compound Description: This compound, along with its 4-fluorobenzyl and 3-methyl-2-butenyloxy analogues, displayed potent gastrokinetic activity, surpassing the efficacy of cisapride and demonstrating comparable potency to the 2-ethoxy analogue AS-4370. These compounds, unlike AS-4370, exhibited no dopamine D2 receptor antagonistic activity. []

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (23b) Citrate (AS-4370)

  • Compound Description: This compound demonstrated exceptional gastrokinetic activity, outperforming cisapride and metoclopramide in promoting gastric emptying. Importantly, unlike cisapride and metoclopramide, AS-4370 did not exhibit dopamine D2 receptor antagonistic activity in both in vitro and in vivo tests. []

(S)-(-)-4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide and (R)-(+)-4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide

  • Compound Description: These compounds represent the enantiomers of mosapride, a selective gastroprokinetic agent. Despite their stereochemical differences, both enantiomers exhibited similar serotonin 5-HT4 receptor agonistic activity, suggesting that stereochemistry might not significantly influence this particular pharmacological action. []

(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c) (YM-43611)

  • Compound Description: This compound exhibited high affinity for dopamine D3 and D4 receptors (Ki values of 21 and 2.1 nM, respectively), displaying 110-fold D4 selectivity and 10-fold D3 preference over D2 receptors. Notably, it showed potent antipsychotic activity by inhibiting apomorphine-induced climbing behavior in mice (ED50 value, 0.32 mg/kg sc). []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino]phenyl]benzamide

  • Compound Description: This compound acts as a potent PDGF receptor tyrosine kinase inhibitor and has shown promise in preclinical studies for the treatment of angiotensin II-mediated diseases, particularly hypertension and associated conditions. []

N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide (Impurity II)

  • Compound Description: Identified as a potential impurity during the synthesis of dronedarone hydrochloride, an antiarrhythmic agent. []

N-(Cyclohexylmethyl)-5-(((cyclohexylmethyl)amino)methyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzamide (4d)

  • Compound Description: A lead autophagy inhibitor, demonstrating significant effects on LC3B protein conversion and inhibiting the fusion of autophagosomes and lysosomes, thereby disrupting autophagic flux. Showed synergistic enhancement of vincristine chemosensitivity in a vincristine-resistant esophageal cancer cell line. []

N-Benzyl-N-pyridin-3-yl-methyl-2-(toluene-4-sulfonylamino)-benzamide Hydrochloride (S0100176)

  • Compound Description: A novel and potent inhibitor of Kv1.5 potassium channels, showing preferential blockage of the open state. Exhibits an IC50 of 0.7 μM for Kv1.5 channels expressed in Xenopus oocytes. Mutagenesis studies revealed that amino acid residues Thr-479, Thr-480, Val-505, Ile-508, and Val-512 in the pore helix and S6 segment of the channel are crucial for its binding affinity. []

N-(2-Aminophenyl)-4-{[benzyl(2-hydroxyethyl)amino]methyl}benzamide (K-183)

  • Compound Description: A novel histone deacetylase (HDAC) inhibitor, demonstrating beneficial effects on hemodynamics in a rat model of reversible cardiac hypertrophy induced by isoproterenol. Unlike trichostatin A, another HDAC inhibitor, K-183 did not prevent cardiac hypertrophy but significantly attenuated the decline in cardiac output and the increase in effective arterial elastance in the hypertrophied hearts. []

N-(1-Benzyl-2-carbamoyl-2-oxoethyl)-2-[E-2-(4-diethylaminomethylphenyl)ethen-1-yl]benzamide (5d)

  • Compound Description: This compound represents a potent, water-soluble calpain inhibitor with demonstrated oral bioavailability in rats. It belongs to a novel class of nonpeptidic calpain inhibitors characterized by vinylbenzyl amino residues in the P2-P3 region, leading to nanomolar inhibition of calpain. []

N-(1-Carbamoyl-1-oxohex-1-yl)-2-[E-2-(4-dimethylaminomethylphenyl)-ethen-1-yl]benzamide (5b)

  • Compound Description: Closely related to compound 5d, this calpain inhibitor exhibited neuroprotective efficacy in a rat model of traumatic brain injury, reducing the number of damaged neurons by 41% when administered post-injury, supporting the potential of calpain inhibition as a therapeutic strategy for neuroprotection. []

N-Benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide (5)

  • Compound Description: This sulfonamide derivative demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.22 to 1.49 μM, marking it as a promising lead compound for antibacterial drug development. []

(3H-Quinazoline-4-ylidene)hydrazides of N-protected Amino Acids and Their Heterocyclization Products:

  • Compound Description: This study focuses on quinazoline derivatives, exploring their potential as anti-inflammatory agents. The researchers synthesized various N-acyl-2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-alkyl-(alkaryl-, aryl-)amines and evaluated their ability to reduce formalin-induced paw edema in rats. They identified the Boc-aminoaralkyl-(aryl-)acid residue in (3H-quinazoline-4-ylidene)hydrazides and benzyl and phenyl linker groups in N-acetyl-(benzoyl)-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl-)aralkyl-(aryl-)amines as crucial structural elements for anti-inflammatory activity. []

2-Amino-N-(2-aminobenzyl)benzamide (R)

  • Compound Description: A unique receptor molecule designed for the selective sensing of acetate anions. Demonstrated high specificity for acetate through a 1:1 binding interaction involving the receptor's aromatic amine group and amide proton. The binding affinity constant, determined through NMR measurements, was found to be 1.87 × 104 M−1. []

N-(1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides

  • Compound Description: This class of compounds, particularly N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54), emerged as potent serotonin-3 (5-HT3) receptor antagonists. Compound 54 exhibited superior efficacy compared to the corresponding benzamide analogue and comparable potency to ondansetron and granisetron. []

  • Compound Description: This study investigated the synthesis and immunostimulant activity of substituted 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-diones. The researchers found that N-1 methyl and benzyl substituted derivatives displayed promising immunostimulating activity in various tests. []

N-Aryl Amino-4-acetamido-2-ethoxy Benzamides

  • Compound Description: These compounds were synthesized and evaluated for antimicrobial activity. The study highlighted the synthesis procedure and structural characterization of these benzamide derivatives. []

N-(3-[(1H-Pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) Benzamide/Benzene Sulfonamides

  • Compound Description: This research focused on the synthesis and evaluation of substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides as potential anticancer agents. The study highlighted the structure-activity relationships of these compounds and their cytotoxic effects on MCF-7, MDA-MB-231, and Ishikawa cancer cell lines. Notably, N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide exhibited the most potent cytotoxicity among the tested compounds. []

Properties

Product Name

N-benzyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide

IUPAC Name

N-benzyl-2-[[4-(methanesulfonamido)benzoyl]amino]benzamide

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C22H21N3O4S/c1-30(28,29)25-18-13-11-17(12-14-18)21(26)24-20-10-6-5-9-19(20)22(27)23-15-16-7-3-2-4-8-16/h2-14,25H,15H2,1H3,(H,23,27)(H,24,26)

InChI Key

ZEMYCTFENDTXOL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.